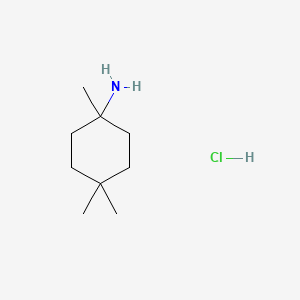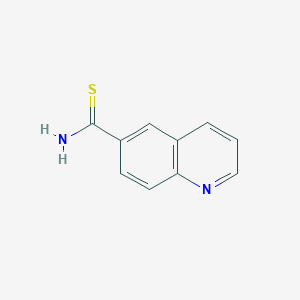
Quinoline-6-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-6-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound inherits many of these properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline-6-carbothioamide, often involves multicomponent one-pot reactions and solvent-free reaction conditions. These methods utilize eco-friendly and reusable catalysts, such as microwave and ultraviolet irradiation-promoted synthesis . A common synthetic route involves the reaction of 2-aminobenzothiazole with carbon disulfide and a suitable base, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact . The use of microwave-assisted synthesis and ionic liquids are also common in industrial settings .
化学反应分析
Types of Reactions
Quinoline-6-carbothioamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce quinoline-6-methylamine .
科学研究应用
Quinoline-6-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of quinoline-6-carbothioamide involves its interaction with various molecular targets and pathways. It can disrupt regular cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth . The compound’s ability to interact with DNA and proteins is key to its biological activity .
相似化合物的比较
Quinoline-6-carbothioamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug.
Pyrimethamine: Used to treat toxoplasmosis and malaria.
Mefloquine: Another antimalarial agent
This compound is unique due to its thioamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C10H8N2S |
|---|---|
分子量 |
188.25 g/mol |
IUPAC 名称 |
quinoline-6-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) |
InChI 键 |
FTVGAVNRCNBNLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(=S)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


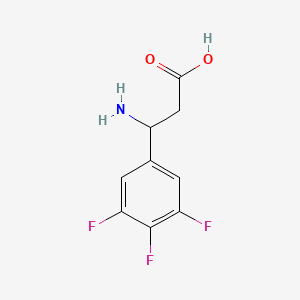
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
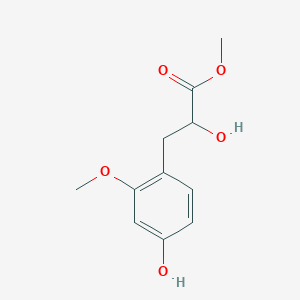
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
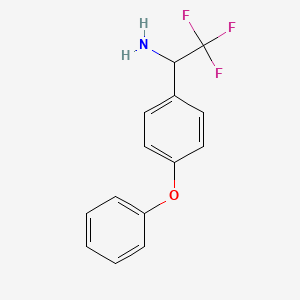
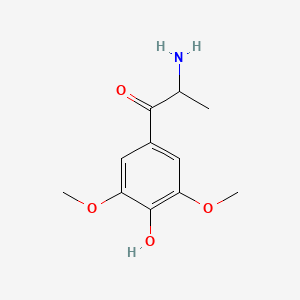
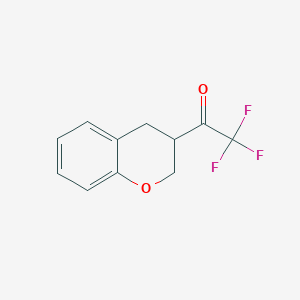
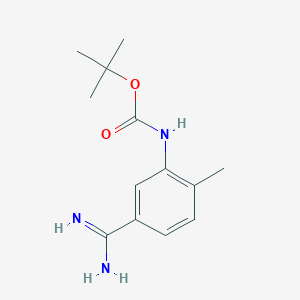
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
